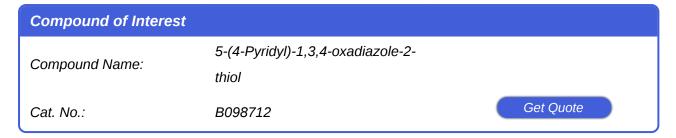




The Ring-Closing Reaction of Isonicotinohydrazide with Carbon Disulfide: A Comprehensive Technical Guide

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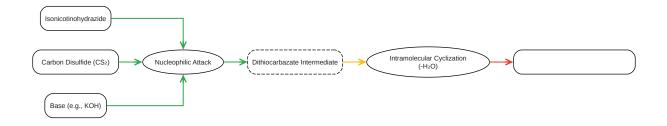
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the ring-closing reaction between isonicotinohydrazide and carbon disulfide, a critical pathway for the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. This heterocyclic compound serves as a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial, antioxidant, and anti-angiogenic properties. This document details the reaction mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and visualizes the associated biological signaling pathways.

Reaction Overview and Mechanism

The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol is achieved through the cyclization of isonicotinohydrazide with carbon disulfide in a basic medium.[1][2] The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of carbon disulfide, forming a dithiocarbazate intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the stable 1,3,4-oxadiazole ring. The presence of a base, such as potassium hydroxide, is crucial for the deprotonation of the hydrazide, enhancing its nucleophilicity.[2]





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Reaction Mechanism Overview

Experimental Protocol

The following protocol outlines a representative synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Materials:

- Isonicotinohydrazide
- Carbon Disulfide (CS₂)
- Potassium Hydroxide (KOH)
- Absolute Ethanol or 1,4-Dioxane
- Hydrochloric Acid (HCl), dilute
- Distilled Water

Procedure:

• Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isonicotinohydrazide in absolute ethanol (or 1,4-dioxane).

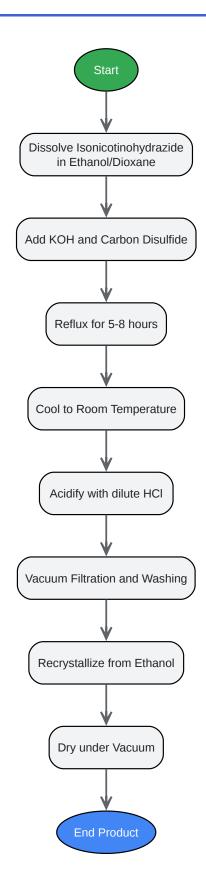
Foundational & Exploratory





- Addition of Reagents: To this solution, add a stoichiometric equivalent of potassium hydroxide, followed by the dropwise addition of a slight excess of carbon disulfide.
- Reflux: Heat the reaction mixture to reflux and maintain for a period of 5-8 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Cooling and Precipitation: After reflux, allow the mixture to cool to room temperature. The
 potassium salt of the product may precipitate.
- Acidification: Acidify the cooled reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will precipitate the final product.
- Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold distilled water.
- Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.
- Drying: Dry the purified product in a vacuum oven.





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Experimental Workflow Diagram



Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol.

Parameter	Value	Reference
Molecular Formula	C7H5N3OS	[3]
Molecular Weight	179.20 g/mol	[3]
Yield	81%	[4]
Melting Point	>300 °C	[4]
Appearance	White to beige crystals	[4]

Note: Characterization data such as ¹H NMR, ¹³C NMR, and IR spectroscopy are crucial for confirming the structure of the synthesized compound. Researchers should perform these analyses and compare the results with literature values.

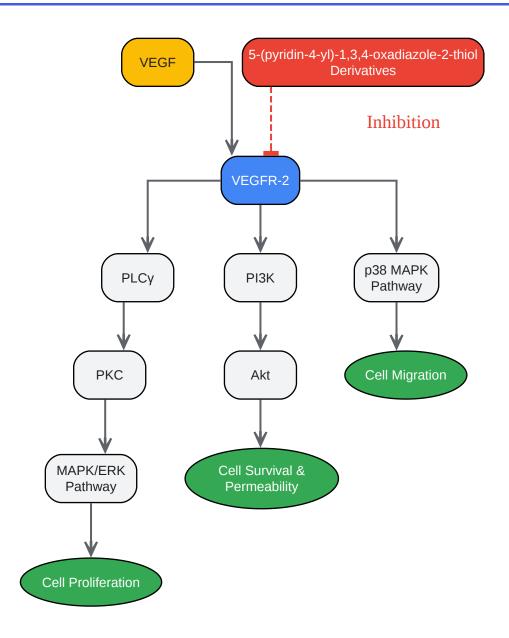
Biological Activity and Signaling Pathways

Derivatives of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol have demonstrated significant potential as anti-angiogenic agents by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a cascade of downstream signaling events promoting endothelial cell proliferation, migration, and survival.[5][6][7]

The inhibition of VEGFR-2 by compounds derived from this scaffold can disrupt these signaling pathways, thereby impeding tumor-induced angiogenesis. The major signaling pathways downstream of VEGFR-2 include:

- PLCy-PKC-MAPK/ERK Pathway: Primarily involved in endothelial cell proliferation.
- PI3K/Akt Pathway: Crucial for endothelial cell survival and permeability.[6]
- p38 MAPK Pathway: Plays a role in cell migration and cytoskeletal remodeling.





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VEGFR-2 Signaling Pathway

Conclusion

The ring-closing reaction of isonicotinohydrazide with carbon disulfide provides an efficient route to 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in drug discovery. Its derivatives have shown promise as antimicrobial agents and as inhibitors of key signaling pathways in cancer, such as the VEGFR-2 pathway.[8] The straightforward synthesis and potent biological activity of this scaffold make it an attractive starting point for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of its derivatives is warranted to optimize their efficacy and selectivity.



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